molecular formula C7H8N2O2 B183936 Ethyl 5-pyrimidinecarboxylate CAS No. 40929-50-8

Ethyl 5-pyrimidinecarboxylate

Cat. No. B183936
CAS RN: 40929-50-8
M. Wt: 152.15 g/mol
InChI Key: YCWDQAKDVQNVAR-UHFFFAOYSA-N
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Patent
US07179804B2

Procedure details

Add a 25 wt % solution of sodium methoxide in methanol (4.5 mL, 19.8 mmol) to toluene (40 mL) and heat to 85° C. under N2. Dissolve pyrimidine-5-carboxylic acid ethyl ester (2.0 g, 13.2 mmol) in EtOAc (2.1 mL) and add dropwise to the toluene solution. Heat the reaction mixture for 1 h, then add a suspension of sodium methoxide (715 mg, 13.2 mmol) in EtOAc (15 mL) dropwise. Heat the reaction mixture at 85° C. overnight, then cool to RT and pour into a solution of glacial acetic acid (12 mL) and water. (50 mL). After stirring for 1 h at RT, extract with EtOAc (3×100 mL). Wash the organic phase with brine (200 mL), dry over sodium sulfate, filter, and concentrate under reduced pressure to give the title compound as a mixture of tautomers: 1H NMR (300 MHz, CDCl3) enol form δ 12.43 (s, 1H), 9.26 (s, 1H), 9.10 (s, 2H), 5.76 (s, 1H), 3.86 (s, 3H); keto form δ 9.42 (s, 1H), 9.30 (s, 2H), 4.06 (s, 3H), 3.74 (s, 2H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.1 mL
Type
solvent
Reaction Step Three
Quantity
715 mg
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].C[OH:5].[C:6]1([CH3:12])C=CC=CC=1.C(O[C:16]([C:18]1[CH:19]=[N:20][CH:21]=[N:22][CH:23]=1)=[O:17])C>CCOC(C)=O.O.C(O)(=O)C>[CH3:1][O:2][C:6](=[O:5])[CH2:12][C:16](=[O:17])[C:18]1[CH:23]=[N:22][CH:21]=[N:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
4.5 mL
Type
reactant
Smiles
CO
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NC=NC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.1 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
715 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the reaction mixture for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
add
TEMPERATURE
Type
TEMPERATURE
Details
Heat the reaction mixture at 85° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cool to RT
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×100 mL)
WASH
Type
WASH
Details
Wash the organic phase with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC(C=1C=NC=NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.